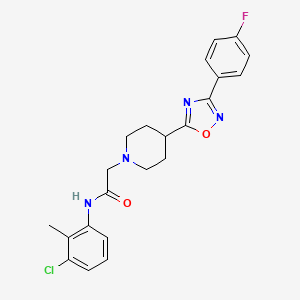
N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenyl derivatives with piperidine and oxadiazole moieties. The synthetic route often includes:
- Formation of the oxadiazole ring : This is achieved via cyclization reactions using appropriate precursors.
- Piperidine attachment : The introduction of piperidine is crucial for enhancing biological activity.
- Final acetamide formation : The final step involves the acetamide linkage that stabilizes the compound.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and antibacterial compound.
Anticancer Activity
Research indicates that compounds containing oxadiazole and piperidine structures demonstrate significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 0.19 to 0.78 µM .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 0.48 |
| Oxadiazole Derivative | HCT-116 | 0.78 |
These studies suggest that modifications in the substituents on the oxadiazole ring can significantly enhance anticancer activity.
Antibacterial Activity
In addition to anticancer properties, this compound may exhibit antibacterial activity. A related compound demonstrated in vitro antibacterial effects against strains such as Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study reported that a derivative with a similar structure was able to arrest the cell cycle at the G1 phase in MCF-7 cells and increased caspase 3/7 activity, indicating a mechanism of inducing apoptosis .
- Antibacterial Efficacy : Another study highlighted that certain oxadiazole derivatives showed promising results against resistant bacterial strains, suggesting their potential as therapeutic agents in infectious diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong hydrophobic interactions between the compound and target proteins, which may correlate with its observed biological activities.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-18(23)3-2-4-19(14)25-20(29)13-28-11-9-16(10-12-28)22-26-21(27-30-22)15-5-7-17(24)8-6-15/h2-8,16H,9-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSPCOFPSIGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














